3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide
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Overview
Description
3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, ethoxy, and furan-2-ylmethylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the chloro, ethoxy, and furan-2-ylmethylsulfamoyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group would produce an amine derivative .
Scientific Research Applications
3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The furan ring, in particular, may play a crucial role in binding to biological targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the sulfamoyl group.
3-chloro-N-(2-ethoxy-5-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)benzamide: Similar structure but contains a pyridin-3-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
The presence of the furan-2-ylmethylsulfamoyl group in 3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide distinguishes it from other similar compounds. This unique functional group may confer specific biological activities and chemical reactivity that are not observed in its analogs.
Properties
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-2-27-19-9-8-17(29(25,26)22-13-16-7-4-10-28-16)12-18(19)23-20(24)14-5-3-6-15(21)11-14/h3-12,22H,2,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDPYLMWVHZJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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